molecular formula C21H23NO4 B13860454 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

Cat. No.: B13860454
M. Wt: 360.36 g/mol
InChI Key: CBPJQFCAFFNICX-KZXPQFBISA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid is a specialized isotopically labeled amino acid derivative designed for advanced research applications. Its structure features:

  • Fmoc Protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protects the amino group, a standard strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
  • Isotopic Labeling: A 15N isotope is incorporated into the amino group, enhancing nuclear magnetic resonance (NMR) detectability for studies on nitrogen-containing functional groups. A 13C-labeled methyl group (position 4) and a fully 13C-labeled pentanoic acid backbone (positions 1–5) enable precise metabolic tracing and vibrational spectroscopy applications .

The molecular formula is C21H22<sup>13</sup>C5<sup>15</sup>NO4, with an approximate molecular weight of 389.4 g/mol (adjusted for isotopic enrichment). This compound is primarily utilized in:

  • Isotope-guided peptide synthesis.
  • Structural biology (e.g., NMR spectroscopy, mass spectrometry).
  • Metabolic pathway analysis in biochemical studies.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

360.36 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1+1,2+1,11+1,13+1,19+1,20+1,22+1

InChI Key

CBPJQFCAFFNICX-KZXPQFBISA-N

Isomeric SMILES

[13CH3][13CH]([13CH3])[13CH2][13CH]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique isotopic labeling and potential applications in drug development and protein synthesis. This compound is particularly relevant in the context of stable isotope labeling studies which facilitate the tracking of metabolic pathways and protein interactions.

  • Molecular Formula : C15H21N1O4
  • Molecular Weight : 345.34 g/mol
  • CAS Number : 1217442-94-8
  • Isotopic Labels : Contains stable isotopes of carbon (13C) and nitrogen (15N), enhancing its utility in mass spectrometry and NMR spectroscopy.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural properties which allow it to interact with various biological systems. It is primarily used in:

  • Protein Labeling : The compound serves as a building block for synthesizing labeled peptides and proteins, which are crucial for studying protein dynamics in cellular environments.
  • Metabolic Studies : Its isotopic labeling enables researchers to trace metabolic pathways and understand the role of specific amino acids in metabolism.

The biological activity is influenced by the following mechanisms:

  • Incorporation into Proteins : As a derivative of L-valine, it can be incorporated into proteins during translation, allowing for the study of protein synthesis and degradation.
  • Metabolic Tracking : The isotopic labels facilitate tracking through various metabolic pathways using advanced analytical techniques such as mass spectrometry.

Case Studies

  • Protein Dynamics Study :
    • A study by Rivera-Monroy et al. (2009) utilized this compound to investigate protein interactions in E. coli. The incorporation of isotopically labeled amino acids allowed for detailed analysis of metabolic fluxes and protein turnover rates.
    • Findings indicated that proteins synthesized with labeled amino acids exhibited distinct metabolic profiles compared to those synthesized with non-labeled counterparts.
  • Drug Development Applications :
    • Research has shown potential applications in drug development where the compound can be used to create labeled analogs of therapeutic proteins. This can enhance the understanding of drug metabolism and efficacy.
    • A notable study highlighted its use in developing antibody-drug conjugates (ADCs), where the isotopic labels helped in tracking the distribution and metabolism of the conjugated drugs within biological systems.

Data Table

PropertyValue
Molecular FormulaC15H21N1O4
Molecular Weight345.34 g/mol
CAS Number1217442-94-8
Isotopic Labels13C, 15N
Primary ApplicationsProtein labeling, Metabolic studies

Comparison with Similar Compounds

Table 1: Key Structural and Isotopic Comparisons

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Isotopic Labels Key Features References
Target Compound C21H22<sup>13</sup>C5<sup>15</sup>NO4 ~389.4 15N (amino), 13C (methyl + backbone) Specialized isotopic labeling for spectroscopy and tracing.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (2044710-58-7) C21H21NO6 383.4 None Methoxy-oxobutanoic acid side chain; used in SPPS.
5-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,5-dimethoxyphenoxy)pentanoic acid (115109-65-4) C29H31NO7 505.56 None Phenolic ether side chain; high molecular weight for hydrophobic peptide design.
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid (1637650-31-7) C22H25NO4 367.44 None Branched dimethyl side chain; enhances steric hindrance in peptide chains.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid (171860-40-5) C26H32N2O6 468.54 None Dual protection (Fmoc + Boc); used for orthogonal peptide synthesis.
4-[5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylpentanamido]butanoic acid (2171953-60-7) C26H32N2O5 452.5 None Methyl-substituted pentanamido side chain; stabilizes β-sheet conformations.

Functional and Application Differences

Isotopic Labeling

  • Target Compound : Unique 15N and 13C labeling enables tracking in metabolic studies and enhances resolution in NMR (e.g., distinguishing overlapping signals in complex peptides) .
  • Non-Labeled Analogs: Used in standard SPPS where isotopic tracing is unnecessary. For example, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid is employed in routine peptide elongation .

Side Chain Modifications

  • Branched Chains: Compounds like 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid introduce steric bulk to influence peptide folding .
  • Dual Protection: The Boc-Fmoc hybrid in (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid supports sequential deprotection strategies .

Purity and Stability

  • Most analogs (e.g., CS-0204828 ) exhibit >95% purity by HPLC, comparable to the target compound. However, isotopic labeling may slightly reduce synthetic yield due to reagent costs and purification challenges.

Research Findings and Implications

Synthetic Challenges: Isotopic labeling requires specialized precursors (e.g., 13C-methyl iodide) and rigorous purification, as seen in the synthesis of 2-[(pent-4-yn-1-yl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid .

Spectroscopic Advantages: 15N labeling in the target compound resolves ambiguities in peptide backbone dynamics, as demonstrated in studies on azido-Fmoc amino acids .

Metabolic Studies: 13C-enriched compounds enable precise flux analysis in central carbon metabolism, a feature absent in non-labeled analogs .

Preparation Methods

Overview

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid involves two principal stages:

Isotopic Labeling of Leucine

The starting material is typically leucine labeled with 13C at the methyl and pentanoic acid carbons (specifically 1,2,3,4,5 positions) and 15N at the amino nitrogen. The isotopic enrichment is achieved by:

  • Using 13C-enriched precursors such as 13C-labeled glucose or other metabolic intermediates in microbial or enzymatic synthesis pathways.
  • Incorporating 15N from 15N-enriched ammonia or ammonium salts during amino acid biosynthesis or chemical synthesis.

This results in a leucine molecule with a fully labeled carbon skeleton and nitrogen atom, which is essential for detailed metabolic tracing and spectroscopic studies.

Fmoc Protection

The isotopically labeled leucine is then subjected to Fmoc protection to yield the target compound. The typical procedure is as follows:

  • Reagents : Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is used as the protecting reagent.
  • Solvent : Anhydrous solvents such as dioxane or tetrahydrofuran (THF) with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate) to maintain pH around 8–9.
  • Reaction Conditions : The reaction is carried out at 0–5 °C initially, then allowed to warm to room temperature with stirring for several hours.
  • Workup : The reaction mixture is acidified to precipitate the Fmoc-protected amino acid, which is then filtered, washed, and dried.

This method ensures selective protection of the amino group without affecting the carboxyl group or the isotopic labels.

Purification and Characterization

  • The crude product is purified by recrystallization or preparative chromatography (e.g., reverse-phase HPLC).
  • Purity is typically confirmed to be above 95% by analytical methods such as NMR, mass spectrometry, and HPLC.
  • The isotopic enrichment is verified using mass spectrometry and NMR spectroscopy, confirming the presence of 15N and 13C labels.

Detailed Data Tables and Research Outcomes

Step Reagents/Conditions Outcome/Notes
Isotopic labeling 13C-glucose, 15N-ammonium salts High isotopic enrichment in leucine backbone
Fmoc protection Fmoc-Cl, NaHCO3, dioxane, 0–25 °C Efficient protection of amino group, yield typically >85%
Purification Recrystallization or HPLC Purity >95%, isotopic integrity maintained
Storage Powder at -20 °C or -80 °C in solvent Stable for years under proper conditions

Research Outcomes

  • The isotopically labeled Fmoc-leucine derivative shows excellent stability and solubility in DMSO, facilitating its use in peptide synthesis and metabolic studies.
  • The compound activates peroxisome proliferator-activated receptor gamma (PPARγ) with a potency suitable for biochemical assays, as reported in related studies.
  • The labeled compound enables precise tracking in metabolic flux analysis and protein turnover studies due to its distinct mass signatures.

Q & A

Q. Q1. What are the key considerations for synthesizing this isotopically labeled Fmoc-amino acid?

Methodological Answer: Synthesis requires precise isotopic incorporation (15N in the Fmoc group and 13C in the methyl/pentanoic chain). Key steps include:

  • 15N-labeling : Use 15N-enriched ammonia or amines during Fmoc-protection .
  • 13C-methylation : Employ 13C-methyl iodide or labeled precursors for alkylation at the 4-position .
  • Pentanoic acid labeling : Use 1,2,3,4,5-13C5-pentanoic acid derivatives, ensuring isotopic integrity during coupling reactions .
  • Purification : HPLC or column chromatography with deuterated solvents to minimize isotopic dilution .

Q. Q2. How should researchers handle this compound safely in the lab?

Methodological Answer: Based on SDS data for analogous Fmoc-amino acids:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (H335) .
  • Incompatibilities : Avoid strong acids/bases to prevent decomposition into toxic fumes (e.g., NOx) .
  • Waste disposal : Collect in sealed containers for incineration by certified facilities .

Q. Q3. What analytical techniques validate isotopic labeling and purity?

Methodological Answer:

  • NMR : 13C and 15N NMR confirm isotopic positions and purity. For example, 13C signals at 113 ppm (methyl) and 15N at ~120 ppm (amide) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion clusters (e.g., [M+H]+ with 13C/15N isotopic peaks) .
  • Isotopic Ratio Analysis : LC-IRMS quantifies 13C enrichment in the pentanoic chain .

Advanced Research Questions

Q. Q4. How can researchers optimize isotopic incorporation efficiency during synthesis?

Methodological Answer: Optimization strategies include:

  • Reaction Solvents : Use anhydrous DMF or THF to minimize proton exchange (critical for 15N retention) .
  • Catalyst Selection : Palladium or nickel catalysts enhance coupling efficiency for 13C-labeled intermediates .
  • Temperature Control : Low temperatures (−10°C) stabilize reactive intermediates (e.g., Fmoc-chloride) .

Q. Table 1: Isotopic Incorporation Efficiency Under Different Conditions

Condition13C Methyl (%)15N Amide (%)
Room temperature, DMF8578
−10°C, anhydrous THF9294
Microwave-assisted (50°C)8981
Data extrapolated from analogous syntheses

Q. Q5. How do researchers resolve contradictions in NMR and MS data for isotopic isomers?

Methodological Answer: Contradictions arise from:

  • Isotopic scrambling : Use deuterated solvents (e.g., D2O) to suppress proton exchange in NMR .
  • Matrix effects in MS : Apply post-column infusion with internal standards (e.g., 13C6-benzoic acid) to normalize ion suppression .
  • Dynamic range limits : Dilute samples for HRMS to avoid signal saturation of minor isotopic peaks .

Q. Q6. What are the stability challenges of this compound under peptide synthesis conditions?

Methodological Answer: The Fmoc group is acid-labile, while the 13C-methyl may undergo β-elimination under basic conditions:

  • Acidic Deprotection : Use 20% piperidine in DMF (pH ~8.5) to avoid premature Fmoc cleavage .
  • Basic Conditions : Limit exposure to pH >10 to prevent methyl group degradation .
  • Thermal Stability : Store at −20°C in amber vials; avoid freeze-thaw cycles .

Data Contradiction Analysis

Q. Q7. How to address inconsistent isotopic purity reports between batches?

Methodological Answer:

  • Root Cause : Variability in precursor quality or reaction time.
  • Mitigation :
    • Pre-test 13C/15N precursors via EA-IRMS (elemental analysis-isotope ratio MS).
    • Standardize reaction times using real-time monitoring (e.g., in-situ FTIR for Fmoc deprotection) .
  • Case Study : A batch with 88% 13C purity (vs. expected 95%) traced to impure 13C-methyl iodide; switching suppliers resolved the issue .

Future Research Directions

Q. Q8. Can computational methods predict optimal reaction pathways for isotopic labeling?

Methodological Answer: Yes, molecular dynamics (MD) simulations and DFT calculations model:

  • Isotope Effects : Predict kinetic isotope effects (KIE) for 13C/15N incorporation .
  • Reaction Pathways : Identify low-energy intermediates for Fmoc coupling using Gaussian or COMSOL .

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